molecular formula C15H24N4O2 B2928315 2-ethyl-N-((4-morpholinopyrimidin-2-yl)methyl)butanamide CAS No. 1797977-67-3

2-ethyl-N-((4-morpholinopyrimidin-2-yl)methyl)butanamide

Cat. No.: B2928315
CAS No.: 1797977-67-3
M. Wt: 292.383
InChI Key: JEJFEZBUUNKKNT-UHFFFAOYSA-N
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Description

2-ethyl-N-((4-morpholinopyrimidin-2-yl)methyl)butanamide is a synthetic organic compound that belongs to the class of morpholinopyrimidine derivatives.

Preparation Methods

The synthesis of 2-ethyl-N-((4-morpholinopyrimidin-2-yl)methyl)butanamide typically involves the reaction of 4-morpholinopyrimidine with 2-ethylbutanoyl chloride in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the acyl chloride . Industrial production methods may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity of the final product .

Chemical Reactions Analysis

2-ethyl-N-((4-morpholinopyrimidin-2-yl)methyl)butanamide can undergo various chemical reactions, including:

Mechanism of Action

The mechanism of action of 2-ethyl-N-((4-morpholinopyrimidin-2-yl)methyl)butanamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit enzyme activity by binding to the active site or allosteric site, thereby preventing substrate binding and subsequent catalytic activity. Additionally, it can interact with receptors, modulating their signaling pathways and leading to various biological effects .

Comparison with Similar Compounds

2-ethyl-N-((4-morpholinopyrimidin-2-yl)methyl)butanamide can be compared with other morpholinopyrimidine derivatives, such as:

The uniqueness of this compound lies in its specific structural features and the resulting biological activities, making it a valuable compound for further research and development .

Properties

IUPAC Name

2-ethyl-N-[(4-morpholin-4-ylpyrimidin-2-yl)methyl]butanamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H24N4O2/c1-3-12(4-2)15(20)17-11-13-16-6-5-14(18-13)19-7-9-21-10-8-19/h5-6,12H,3-4,7-11H2,1-2H3,(H,17,20)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JEJFEZBUUNKKNT-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(CC)C(=O)NCC1=NC=CC(=N1)N2CCOCC2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H24N4O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

292.38 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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